Specific Scientific Field: Biochemistry - Protein Degradation
Summary of the Application: This compound is a functionalized cereblon ligand used for the development of Thalidomide-based PROTACs (Proteolysis-Targeting Chimeras).
Methods of Application or Experimental Procedures: The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions.
Results or Outcomes: The use of this compound in the development of PROTACs could potentially lead to new treatments for a variety of diseases, including cancer.
Specific Scientific Field: Pharmaceutical Chemistry - Drug Synthesis
Summary of the Application: This compound is used as a building block in the synthesis of drugs It allows rapid conjugation with many linkers containing active leaving groups.
Methods of Application or Experimental Procedures: The compound can be conjugated with various linkers through peptide coupling reactions or reductive amination This makes it a versatile building block for the development of a protein degrader library
Results or Outcomes: The use of this compound in drug synthesis could potentially lead to new treatments for a variety of diseases. .
Specific Scientific Field: Medicine - Disease Treatment
Summary of the Application: The compound is useful for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-α.
Results or Outcomes: The use of this compound in disease treatment could potentially lead to new treatments for diseases related to an abnormally high level or activity of TNF-α.
Specific Scientific Field: Chemistry - Chemical Synthesis
Summary of the Application: This compound is used as a building block in the synthesis of various chemical compounds It allows rapid conjugation with many linkers containing active leaving groups.
Methods of Application or Experimental Procedures: The compound can be conjugated with various linkers through peptide coupling reactions or reductive amination This makes it a versatile building block for the development of a variety of chemical compounds
Results or Outcomes: The use of this compound in chemical synthesis could potentially lead to the creation of new chemical compounds. .
Specific Scientific Field: Chemical Engineering - Process Development
Summary of the Application: The compound is used in the development of new processes for the preparation of unsubstituted and substituted 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds
3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a chemical compound with the molecular formula C₁₃H₁₃N₃O₃ and a molecular weight of 259.26 g/mol. It is classified as a lenalidomide analog, which indicates its potential relevance in pharmaceutical applications, particularly in cancer treatment and therapeutic research. This compound features a piperidine ring, which is significant in medicinal chemistry due to its biological activity and structural versatility. The compound is also known by its CAS numbers 191732-70-4 and 1010100-26-1, and it exhibits a purity of at least 95% in commercial preparations .
The chemical behavior of 3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione is influenced by its functional groups. The piperidine moiety can participate in nucleophilic substitutions, while the carbonyl groups may undergo reactions typical of ketones, such as condensation or reduction. The amino group can also engage in acylation or alkylation reactions. These properties make the compound a suitable precursor for further synthetic modifications aimed at enhancing its biological activity or pharmacokinetic properties .
Research indicates that 3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione has notable biological activities related to its structure as a lenalidomide analog. Lenalidomide is known for its immunomodulatory effects and anti-cancer properties, particularly in multiple myeloma and certain types of lymphoma. The compound may exhibit similar effects, potentially modulating immune responses and inhibiting tumor growth through various mechanisms such as apoptosis induction and anti-inflammatory actions .
The synthesis of 3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common approach includes:
These steps require careful control of reaction conditions to ensure high yields and purity .
3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione has potential applications in various fields:
Interaction studies involving 3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione focus on its binding affinity to various biological targets, including proteins involved in cancer pathways and immune modulation. Preliminary studies suggest that it may interact with specific receptors or enzymes that play crucial roles in cell signaling and proliferation. Further research is required to elucidate these interactions thoroughly .
Several compounds share structural similarities with 3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione, each with unique properties:
Compound Name | Structure | Unique Features |
---|---|---|
3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | Structure | Contains bromine substituent; potential for enhanced reactivity |
3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | Structure | Bromine substitution may influence biological activity |
3-(5-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride | Structure | Aminomethyl group could enhance solubility and bioavailability |
3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | Structure | Iodine substituent; potential implications for imaging applications |
The uniqueness of 3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione lies in its specific amino group positioning and the resulting biological activities that may differ from those of other analogs .